molecular formula C9H5F3N2O2 B13460025 7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2866335-91-1

7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

Cat. No.: B13460025
CAS No.: 2866335-91-1
M. Wt: 230.14 g/mol
InChI Key: WCCMRUQDVHDXGB-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring, with a trifluoromethyl group at the 7-position and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the transformation of commercially available 2-acetylpyridine and acetylpyrazine with N,N-dimethylformamide dimethylacetal into the corresponding (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-ones. This is followed by cyclization with methyl 5-amino-1H-pyrazole-4-carboxylate to give methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scalable synthetic routes that ensure high yield and purity, often utilizing automated synthesis platforms and continuous flow chemistry to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The trifluoromethyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, the compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: This compound shares a similar fused ring structure but differs in the position and type of substituents.

    Pyrazolo[3,4-d]pyrimidine: Another related compound with a different ring fusion pattern.

    Trifluoromethylpyrazole: Similar in having a trifluoromethyl group but lacks the fused pyridine ring.

Uniqueness: 7-(Trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These features make it particularly valuable in the design of compounds with tailored biological activity and photophysical properties .

Properties

CAS No.

2866335-91-1

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

7-(trifluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-3-1-2-6-5(8(15)16)4-13-14(6)7/h1-4H,(H,15,16)

InChI Key

WCCMRUQDVHDXGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2C(=C1)C(F)(F)F)C(=O)O

Origin of Product

United States

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